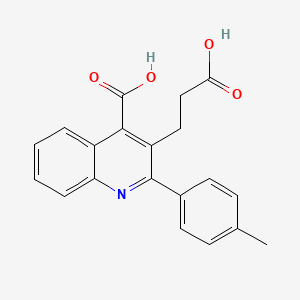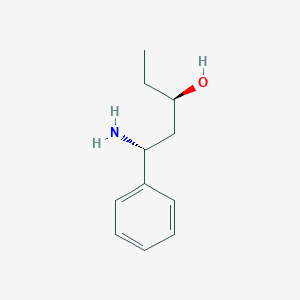
(1R,3R)-1-Amino-1-phenyl-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-1-Amino-1-phenylpentan-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl group attached to a pentanol backbone, with an amino group at the first carbon and a hydroxyl group at the third carbon. The stereochemistry of the compound is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an oxime, using chiral catalysts or reagents. For instance, the reduction of a phenyl-substituted ketone with a chiral borane reagent can yield the desired chiral alcohol with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-1-Amino-1-phenylpentan-3-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the selective formation of the (1R,3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-Amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Phenyl-substituted ketones or aldehydes.
Reduction: Corresponding primary amines.
Substitution: Amides, carbamates, or other substituted derivatives
Scientific Research Applications
(1R,3R)-1-Amino-1-phenylpentan-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of chiral catalysts and as a resolving agent for racemic mixtures
Mechanism of Action
The mechanism by which (1R,3R)-1-Amino-1-phenylpentan-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors with high specificity. This binding can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-Amino-1-phenylpentan-3-ol: The enantiomer of the compound with opposite stereochemistry.
(1R,3R)-1-Amino-1-phenylbutan-3-ol: A shorter-chain analog with similar functional groups.
(1R,3R)-1-Amino-1-phenylhexan-3-ol: A longer-chain analog with similar functional groups.
Uniqueness
(1R,3R)-1-Amino-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,3R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
1263078-11-0 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,3R)-1-amino-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11-/m1/s1 |
InChI Key |
DNGRLALONHXQSX-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@H](C[C@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CCC(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


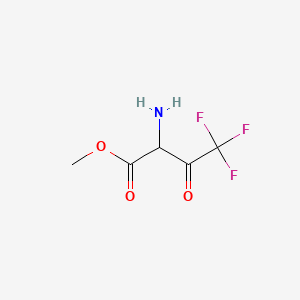


![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)

![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
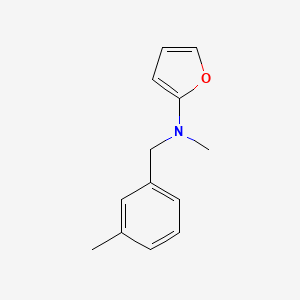
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
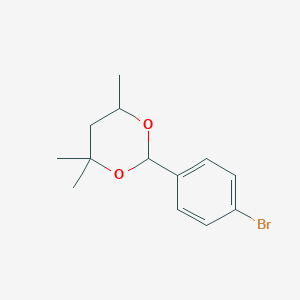
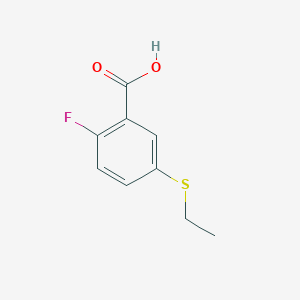
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
